2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate
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Overview
Description
2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate is an organic compound that features a brominated aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-bromo-2-methylaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl acetate
- 2-[(4-Fluoro-2-methylphenyl)carbamoyl]phenyl acetate
- 2-[(4-Iodo-2-methylphenyl)carbamoyl]phenyl acetate
Uniqueness
2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other halogenated analogs may not be as effective.
Properties
Molecular Formula |
C16H14BrNO3 |
---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
[2-[(4-bromo-2-methylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14BrNO3/c1-10-9-12(17)7-8-14(10)18-16(20)13-5-3-4-6-15(13)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
InChI Key |
NOTMNJZXUPEEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
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